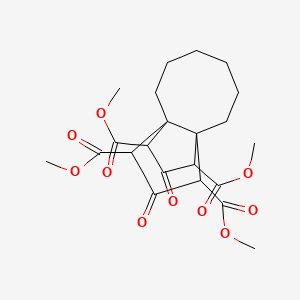
1,3,10,12-Tetramethyl octahydro-2,11-dioxo-3a,9a-propano-1H-cyclopentacyclooctene-1,3,10,12-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for RCL T240443 are not extensively documented in the available literature. it is typically synthesized through complex organic synthesis techniques that involve multiple steps and specific reaction conditions. Industrial production methods for such rare compounds are often proprietary and not publicly disclosed .
Chemical Reactions Analysis
RCL T240443 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
RCL T240443 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of RCL T240443 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
RCL T240443 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
RCL T200433: Another rare chemical with similar applications in research.
RCL S18210:
RCL S18237: Known for its unique chemical properties and research applications.
RCL T240443 stands out due to its specific molecular structure and the unique research opportunities it offers.
Properties
CAS No. |
58602-54-3 |
|---|---|
Molecular Formula |
C22H28O10 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
tetramethyl 10,13-dioxotricyclo[6.3.3.01,8]tetradecane-9,11,12,14-tetracarboxylate |
InChI |
InChI=1S/C22H28O10/c1-29-17(25)11-15(23)12(18(26)30-2)22-10-8-6-5-7-9-21(11,22)13(19(27)31-3)16(24)14(22)20(28)32-4/h11-14H,5-10H2,1-4H3 |
InChI Key |
HHVCGOPVHNIJMK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(=O)C(C23C1(CCCCCC2)C(C(=O)C3C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















